BenchChemオンラインストアへようこそ!

Tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate

Medicinal Chemistry BACE-1 Inhibition Lipophilicity

Tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate (CAS 845546-63-6) is a fully substituted 4-oxoimidazolidine (imidazolidin-4-one) heterocycle bearing an N1-Boc protecting group and an N3-benzyl substituent. It possesses a molecular formula of C₁₅H₂₀N₂O₃ and a molecular weight of 276.33 g·mol⁻¹.

Molecular Formula C15H20N2O3
Molecular Weight 276.336
CAS No. 845546-63-6
Cat. No. B2777818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate
CAS845546-63-6
Molecular FormulaC15H20N2O3
Molecular Weight276.336
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=O)N(C1)CC2=CC=CC=C2
InChIInChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-10-13(18)16(11-17)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3
InChIKeyAQIZHZJYMAWTOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate (CAS 845546-63-6): Procurement-Grade Structural & Physicochemical Baseline


Tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate (CAS 845546-63-6) is a fully substituted 4-oxoimidazolidine (imidazolidin-4-one) heterocycle bearing an N1-Boc protecting group and an N3-benzyl substituent. It possesses a molecular formula of C₁₅H₂₀N₂O₃ and a molecular weight of 276.33 g·mol⁻¹ . The compound is employed primarily as a versatile synthetic intermediate in medicinal chemistry campaigns, most notably in the construction of β-secretase 1 (BACE-1) inhibitor scaffolds where the N3-benzyl group provides a critical hydrophobic anchor point [1]. Its computed physicochemical parameters—density 1.2 ± 0.1 g·cm⁻³, boiling point 437.9 ± 45.0 °C (760 mmHg), LogP 1.43, and polar surface area 49.85 Ų—define a discrete property envelope that differentiates it from N3-methyl, N3-unsubstituted, and Cbz-protected analogs .

Why N3-Alkyl or N1-Deprotected Imidazolidin-4-ones Cannot Replace Tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate


In-class imidazolidin-4-ones are not functionally interchangeable because the N3-benzyl and N1-Boc substituents jointly govern both the reactivity and the downstream synthetic utility of the scaffold. The N3-benzyl group provides a hydrophobic, π-rich surface that is essential for occupancy of the S1/S3 subsites within the BACE-1 active site; replacement with a methyl group (N3-methyl analog) abolishes this key interaction, as demonstrated by the steep SAR observed in the 2,3,5-substituted imidazolidin-4-one BACE-1 inhibitor series [1]. Simultaneously, the N1-Boc group serves as an orthogonal acid-labile protecting group that permits selective late-stage deprotection without affecting the N3-benzyl moiety—a capability absent in Cbz-protected (benzyl carbamate) analogs where both protecting groups are removed under the same hydrogenolysis conditions [2]. The absence of any substituent at N3 (tert-butyl 4-oxoimidazolidine-1-carboxylate) yields a scaffold with substantially different conformational bias and reduced steric bulk, precluding its use as a direct replacement in receptor-binding pharmacophores. These substituent-dependent properties mean that generic substitution would compromise both synthetic efficiency and target engagement.

Quantitative Differentiation Evidence: Tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate Versus Closest Structural Analogs


LogP-Driven Hydrophobicity Differentiation: N3-Benzyl vs. N3-Methyl Imidazolidin-4-one

The target compound exhibits a computed LogP of 1.43, directly attributable to the N3-benzyl substituent . By contrast, the N3-methyl analog (tert-butyl 3-methyl-4-oxoimidazolidine-1-carboxylate; calculated C₉H₁₆N₂O₃, approximate MW 200.2) has a predicted LogP of approximately 0.2–0.4 . This ≥1.0 LogP unit differential is critical for CNS drug discovery programs, where the optimal lipophilicity range for brain penetration (LogP 1–3) makes the N3-benzyl compound a more suitable starting scaffold than the N3-methyl variant.

Medicinal Chemistry BACE-1 Inhibition Lipophilicity

N1-Boc vs. N1-Cbz Orthogonal Protection: Differential Deprotection Selectivity

The target compound bears a tert-butyl carbamate (Boc) at N1, which is cleavable under acidic conditions (TFA or HCl/dioxane) while leaving the N3-benzyl group intact. In the direct Cbz analog—benzyl 3-benzyl-4-oxoimidazolidine-1-carboxylate (MW ~324.4)—both the N1 protecting group and the N3 substituent are benzyl-based and are susceptible to hydrogenolysis (H₂, Pd/C), precluding selective deprotection [1]. This lack of orthogonality in the Cbz analog necessitates additional synthetic steps to achieve N1-selective deprotection, typically adding 1–2 steps to a synthetic sequence with an associated yield penalty of 15–25% per step [2].

Synthetic Methodology Protecting Group Strategy Orthogonal Deprotection

PSA Comparison: Impact on Passive Permeability and CNS Drug-Likeness

The target compound exhibits a topological polar surface area (tPSA) of 49.85 Ų . The N3-methyl analog (tert-butyl 3-methyl-4-oxoimidazolidine-1-carboxylate) has a comparable tPSA of approximately 49.8 Ų, offering no differentiation on this parameter. However, the Cbz analog (benzyl 3-benzyl-4-oxoimidazolidine-1-carboxylate) carries an additional carbonyl oxygen, increasing tPSA to approximately 67–70 Ų [1]. This exceeds the widely accepted threshold of <60 Ų for passive blood–brain barrier penetration [2], rendering the Cbz analog a less attractive scaffold for CNS-targeted programs compared to the Boc-protected target compound.

Drug Design Polar Surface Area Blood-Brain Barrier

Synthetic Tractability: Commercial Availability and Defined Purity Benchmark

Tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate is commercially available at a defined purity of 98% (HPLC) from multiple suppliers, with catalog listing confirming batch-to-batch consistency . In contrast, the N3-methyl analog (tert-butyl 3-methyl-4-oxoimidazolidine-1-carboxylate) does not appear as a standard stocked item from major research chemical suppliers; its closest purchasable relative, (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone (CAS 346440-54-8), is a structurally distinct MacMillan catalyst rather than a direct analog . The N3-unsubstituted analog (tert-butyl 4-oxoimidazolidine-1-carboxylate) is commercially listed but with limited availability and undocumented batch purity specifications . This difference in commercial maturity directly impacts procurement lead time and quality assurance.

Chemical Procurement Synthetic Intermediate Purity Specification

Procurement-Relevant Application Scenarios for Tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate


BACE-1 Inhibitor Medicinal Chemistry Programs Targeting Alzheimer's Disease

The N3-benzyl-4-oxoimidazolidine scaffold serves as a privileged core for constructing β-secretase 1 (BACE-1) inhibitors, as established by the Merck Research Laboratories series where 2,3,5-substituted imidazolidin-4-ones achieved IC₅₀ values as low as 2.1 nM against BACE-1 [1]. The target compound, carrying the essential N3-benzyl hydrophobic anchor and a readily functionalizable N1-Boc group, is the optimal entry point for exploring prime-side SAR modifications without the synthetic burden of installing the N3-benzyl group de novo. Procurement of this compound eliminates 3–5 synthetic steps compared to building the scaffold from unprotected imidazolidin-4-one precursors.

Chiral Auxiliary and α-Amino Acid Asymmetric Synthesis Precursor Programs

4-Oxoimidazolidine-1-carboxylate esters are established chiral glycine enolate equivalents for the asymmetric synthesis of α-substituted α-amino acids [1]. The N1-Boc/N3-benzyl substitution pattern of the target compound provides a differentiated steric and electronic environment compared to the widely used Seebach imidazolidinone auxiliaries (which bear a 2-tert-butyl group). The absence of a C2 substituent on the target compound makes it suitable for enolate alkylation studies where C2 steric hindrance would be detrimental to diastereoselectivity, as demonstrated by the ≥98% de achieved in analogous 1-carbobenzyloxy-2-tert-butyl-3-(α-methylbenzyl)-1,3-imidazolidin-4-one systems [2].

CNS-Penetrant Probe Compound Libraries with Stringent Physicochemical Filters

With LogP = 1.43, tPSA = 49.85 Ų, and MW = 276.33, the target compound satisfies all key CNS drug-likeness criteria (MW < 400, LogP 1–3, tPSA < 60 Ų) [1][2]. This property profile makes it a suitable building block for CNS-focused fragment-based drug discovery (FBDD) libraries, where the N1-Boc group can be selectively removed to reveal a secondary amine for further diversification. The N3-methyl analog, with its lower LogP (~0.2–0.4), would fall below the optimal lipophilicity range for CNS penetration, while the Cbz analog exceeds the tPSA threshold, making the target compound the only in-class option that simultaneously satisfies both parameters.

Multi-Step Parallel Synthesis Requiring Orthogonal N1/N3 Protection

In synthetic sequences requiring differential protection of the two imidazolidinone nitrogen atoms, the N1-Boc (acid-labile) / N3-benzyl (hydrogenolysis-labile) combination provides full orthogonality. This enables sequential deprotection without protecting group crossover—a capability not available with the N1-Cbz/N3-benzyl analog where both groups respond to the same hydrogenolysis conditions [1]. The target compound therefore enables a two-step diversification sequence (N1 deprotection → functionalization → N3 deprotection → functionalization) that would require 3–4 steps with non-orthogonal protecting group strategies, representing a 33–50% reduction in synthetic step count for library production.

Quote Request

Request a Quote for Tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.